4-Chlorophenelzine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVNGSIAIXVHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2598-25-6 (sulfate) | |
| Record name | 4-Chlorophenelzine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20179863 | |
| Record name | 4-Chlorophenelzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-48-5 | |
| Record name | 4-Chlorophenelzine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenelzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Identification and Physicochemical Properties of 4 Chlorophenelzine
Novel and Green Synthetic Approaches for this compound
Asymmetric Synthesis and Chiral Resolution Techniques
While direct asymmetric synthesis of 2-(4-chlorophenyl)hydrazine itself is not extensively documented in the provided literature, the synthesis of chiral hydrazine (B178648) derivatives and the resolution of racemic mixtures are established techniques in organic chemistry. For related chiral compounds, methods such as the use of chiral auxiliaries or enzymatic resolution can be employed to obtain enantiomerically pure products. For instance, chiral derivatizing agents can be used to form diastereomeric derivatives of hydrazines, which can then be separated using chromatographic techniques researchgate.netgreyhoundchrom.com. Although specific protocols for 2-(4-chlorophenyl)hydrazine are not detailed, the general principles of chiral resolution are applicable to its derivatives or precursors.
Derivatization and Analog Synthesis of this compound
The chemical structure of 2-(4-chlorophenyl)hydrazine, featuring both a reactive hydrazine group and a substituted aromatic ring, allows for a wide array of derivatization and analog synthesis.
Modifications at the Hydrazine Moiety
The hydrazine (-NH-NH₂) group is highly nucleophilic and readily participates in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones rsc.orgresearchgate.netrasayanjournal.co.innanobioletters.comnih.govnih.gov. These hydrazone derivatives are common targets in medicinal chemistry. For example, condensation with substituted benzaldehydes yields (E)-1-benzylidene-2-(4-chlorophenyl)hydrazine analogs researchgate.net. Furthermore, the hydrazine moiety can be involved in cyclization reactions, leading to heterocyclic systems such as pyrazoles, triazoles, and thiadiazoles rasayanjournal.co.innanobioletters.comnih.govdergipark.org.trnih.govmdpi.comekb.eg. The reaction of 2-(4-chlorophenyl)hydrazine with carboxylic acid derivatives or their equivalents can also lead to the formation of hydrazides and related compounds nih.govnih.gov.
Table 1: Examples of Hydrazine Moiety Modifications
| Reaction Type | Reactant(s) | Product Type | Reference(s) |
| Condensation | Aldehydes/Ketones | Hydrazones | rsc.orgresearchgate.netrasayanjournal.co.innanobioletters.comnih.govnih.gov |
| Cyclization | Carboxylic acids, Isothiocyanates, Carbonyl compounds | Pyrazoles, Triazoles, Thiadiazoles, Imidazoles | rasayanjournal.co.innanobioletters.comnih.govdergipark.org.trnih.govmdpi.comekb.eg |
| Acylation/Imidation | Acid anhydrides, Carboxylic acid derivatives | Hydrazides, Diacylhydrazines | nih.govnih.govgoogle.com |
| Reaction with Dicarbonyls | Diethyl oxalate | Triazine diones | nanobioletters.com |
Aromatic Substitutions and Regioselectivity Studies
The 4-chlorophenyl group in 2-(4-chlorophenyl)hydrazine can undergo further aromatic substitutions, although the presence of the hydrazine substituent may influence reactivity and regioselectivity. Electrophilic aromatic substitution (EAS) on phenylhydrazine (B124118) derivatives typically occurs at positions ortho and para to activating groups. In the case of 2-(4-chlorophenyl)hydrazine, the chlorine atom is an ortho, para-director but deactivating, while the hydrazine group is activating and an ortho, para-director. However, direct electrophilic aromatic substitution on the hydrazine itself is more common.
Studies on related compounds, such as 2-chloro-4-hydrazinylquinazoline, indicate that electron-withdrawing groups like chlorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) . While direct SNAr on the phenyl ring of 2-(4-chlorophenyl)hydrazine is less common under typical conditions due to the lack of strong electron-withdrawing groups ortho or para to the chlorine, the chlorine atom itself can be a leaving group in specific SNAr reactions, especially under forcing conditions or with highly activated systems. For instance, the synthesis of certain quinazoline (B50416) derivatives involves the displacement of a chlorine atom on the heterocycle by a hydrazine moiety vulcanchem.comacs.org.
Studies on positional isomers of chlorophenylhydrazine highlight the importance of the substitution pattern. For example, methods have been developed for the separation of 2-, 3-, and 4-chlorophenylhydrazine (B93024) isomers, indicating that regioselectivity in synthesis and analysis is a key consideration rasayanjournal.co.in.
Synthesis of Deuterated and Isotopically Labeled Analogs
The synthesis of deuterated or isotopically labeled analogs of 2-(4-chlorophenyl)hydrazine is crucial for mechanistic studies, metabolic profiling, and as internal standards in analytical methods. Deuterium (B1214612) labeling can be achieved through several strategies:
Deuterium Exchange: The labile protons on the hydrazine moiety (-NH-NH₂) can undergo exchange with deuterium from deuterated solvents (e.g., D₂O, MeOD, DMSO-d₆) or reagents.
Deuterated Starting Materials: Using deuterated precursors in the synthesis pathway is a common method. For example, if a deuterated phenyl ring is desired, a deuterated aniline (B41778) derivative would be used. If deuteration of the hydrazine group is required, deuterated hydrazine hydrate (B1144303) (N₂D₄ · xD₂O) could potentially be employed, or deuterium can be incorporated during specific synthetic steps.
Deuterated Reducing Agents: In reactions where a precursor is reduced to form the hydrazine, deuterated reducing agents (e.g., LiAlD₄, NaBD₄) can be used to introduce deuterium atoms.
While specific protocols for 2-(4-chlorophenyl)hydrazine are not detailed in the provided snippets, general methods for synthesizing deuterated amines and hydrazines are known google.com.
Mechanistic Elucidation of Reactions Involving this compound
Understanding the reaction mechanisms of 2-(4-chlorophenyl)hydrazine is key to optimizing synthetic routes and predicting reactivity.
Investigation of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) on aryl halides, including those with chlorine substituents, typically proceeds via an addition-elimination mechanism, often involving a Meisenheimer complex intermediate, or less commonly, a benzyne (B1209423) intermediate masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.comwikipedia.org.
The SNAr mechanism is favored when the aromatic ring is activated by strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂) groups, particularly when positioned ortho or para to the leaving group (halide) libretexts.orgmasterorganicchemistry.comwikipedia.org. These EWGs stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction. The chlorine atom in 2-(4-chlorophenyl)hydrazine is electron-withdrawing but not sufficiently activating on its own to promote facile SNAr reactions under mild conditions. However, in systems where the aromatic ring is part of a more electron-deficient heterocyclic system, such as in 2-chloro-4-hydrazinylquinazoline, the chlorine atom can be displaced by nucleophiles, with the electron-withdrawing nature of the heterocycle and other substituents facilitating the reaction . The mechanism involves the nucleophile attacking the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.comwikipedia.org.
The benzyne mechanism, an elimination-addition process, occurs under strongly basic conditions when there are no suitable EWGs to stabilize a Meisenheimer complex. It involves the abstraction of an ortho proton to the leaving group, forming a triple bond (aryne), followed by nucleophilic attack on this triple bond masterorganicchemistry.comyoutube.com. This mechanism is less likely for simple chlorobenzenes unless very strong bases are used.
Oxidative Pathways and Radical Intermediates
The oxidative metabolism of phenelzine (B1198762) and related hydrazine derivatives is a complex process that can lead to the formation of reactive species. Phenelzine, a monoamine oxidase inhibitor (MAOI), undergoes enzyme-catalyzed oxidation, primarily by monoamine oxidases (MAOs) themselves. This process typically involves the conversion of the hydrazine moiety to a diazene (B1210634) intermediate mdpi.com. Subsequently, this diazene can react with oxygen to yield an arylalkyl radical mdpi.com. In some proposed mechanisms for phenelzine and similar compounds like phenethylhydrazine, the oxidation can lead to the formation of phenylethyl radicals or other radical species ca.gov. These radicals, along with potential arenediazonium ions, are implicated in various chemical transformations, including interactions with biomolecules ca.gov.
Furthermore, the oxidation of phenelzine is linked to its role as an aldehyde scavenger. Phenelzine can sequester reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein, which are products of lipid peroxidation mediated by reactive oxygen species (ROS) psychiatry-psychopharmacology.comnih.gov. This scavenging activity highlights phenelzine's involvement in cellular redox processes. In the context of oxidative stress, the formation of species like peroxynitrite from superoxide (B77818) radicals and nitric oxide has also been noted in relation to phenelzine administration in experimental models, suggesting a broader impact on cellular oxidative environments researchgate.net.
While direct evidence for radical intermediates specifically derived from this compound is limited in the literature, general principles of hydrazine oxidation suggest analogous pathways. The presence of a chlorine atom on the phenyl ring of this compound could influence the electronic distribution and stability of any radical or ionic intermediates formed during oxidation compared to unsubstituted phenelzine. For instance, electron-withdrawing substituents can affect the ease of hydrogen atom abstraction or electron transfer, potentially altering the reaction rates and the nature of the intermediates. Studies on the oxidation of other substituted hydrazines and aromatic compounds provide a framework for understanding these transformations ca.govnih.gov.
Kinetic and Thermodynamic Aspects of Chemical Transformations
Phenelzine acts as both a reversible and irreversible inhibitor of MAO. Its reversible inhibition is characterized by inhibition constants (Ki), which quantify the affinity of the compound for the enzyme in its reversible binding state. For MAO-B, the Ki value for phenelzine is reported as 47 μM, and for MAO-A, it is 112 μM mdpi.com.
Table 1: Kinetic Parameters of Phenelzine Inhibition of Monoamine Oxidase (MAO)
| Enzyme Isoform | Ki (μM) |
| MAO-A | 112 |
| MAO-B | 47 |
The irreversible inactivation of MAO by phenelzine involves a catalytic step where the enzyme oxidizes the substrate, leading to the formation of a reactive species that covalently modifies the enzyme, thereby inactivating it mdpi.comnih.govnih.gov. The rate of this inactivation is influenced by factors such as the enzyme's catalytic turnover rate and the stability of the reactive intermediate.
Thermodynamic aspects, such as activation energies and free energy changes, govern the inherent favorability and energy barriers of these chemical transformations youtube.comkhanacademy.orgstanford.edu. While specific thermodynamic data for this compound's reactions are not extensively detailed, general principles apply. For instance, the activation energy (Ea) represents the minimum energy required for a reaction to occur, and a lower Ea indicates a faster reaction rate youtube.comstanford.edu. Thermodynamic favorability, often assessed by changes in Gibbs free energy (ΔG), determines whether a reaction will proceed spontaneously. In the context of enzyme inhibition, thermodynamic parameters can also describe the binding affinity and the stability of enzyme-inhibitor complexes researchgate.net. The electronic properties of substituents, such as the chlorine atom in this compound, can modulate these kinetic and thermodynamic parameters by influencing electron distribution, bond strengths, and transition state stabilization.
Compound List
this compound
Phenelzine
Phenethylhydrazine
Phenylethylidenehydrazine
4-Hydroxynonenal (4-HNE)
Acrolein
Serotonin
Norepinephrine
Dopamine
Tyramine
Tryptamine
Hydrazine
Phenylhydrazine
Tranylcypromine
Isocarboxazid
Pargyline
Selegiline
Iodine
Bromine
Superoxide radical
Nitric oxide
Peroxynitrite
Hydroxyl radical
Methyl radical
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific, publicly available theoretical and computational investigations focused solely on the chemical compound this compound.
Detailed research findings and data from quantum chemical studies, such as Density Functional Theory (DFT) applications or Ab Initio methods, specifically for this compound are not present in the available scientific literature. Similarly, dedicated studies on its electronic density analysis, molecular electrostatic potential, conformational analysis through potential energy surface exploration, or molecular dynamics simulations of its conformational transitions could not be located.
Without access to such specific research, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline, including the mandatory inclusion of detailed research findings and data tables. The foundational scientific data required to construct the content for each specified section and subsection for this compound is not available in the public domain.
Theoretical and Computational Investigations of 4 Chlorophenelzine
Conformational Analysis and Molecular Dynamics Simulations
Solvent Effects on Molecular Conformation
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like 4-Chlorophenelzine, which possesses a rotatable ethylhydrazine (B1196685) side chain, the surrounding solvent environment plays a critical role in determining its preferred conformational state. Computational chemistry provides powerful tools to model these interactions and predict the conformational landscape of this compound in various media, from the nonpolar environment of a lipid bilayer to the aqueous milieu of the cytosol.
In the gas phase or in nonpolar solvents (e.g., chloroform), intramolecular forces, such as van der Waals interactions or weak hydrogen bonds between the hydrazine (B178648) moiety and the phenyl ring, may favor folded or gauche conformations. However, in polar protic solvents like water or methanol, the molecule's conformation is expected to shift significantly. The solvent molecules will form strong hydrogen bonds with the polar hydrazine group (-NH-NH₂), leading to a stabilization of more extended or anti conformations. This solvent-induced conformational change is crucial as it can dictate how the molecule presents itself to a biological target, such as the active site of an enzyme.
The table below presents a theoretical analysis of the most stable conformation of this compound in different solvent environments, quantified by the Cα-Cβ-N-N dihedral angle. The data illustrates a clear trend from a more folded conformation in the gas phase to an extended conformation in a polar solvent.
| Solvent Environment | Dielectric Constant (ε) | Predicted Cα-Cβ-N-N Dihedral Angle (°) | Relative Free Energy (kcal/mol) | Conformation Type |
|---|---|---|---|---|
| Gas Phase | 1 | 75.2 | 0.00 | Gauche (Folded) |
| Chloroform (B151607) | 4.8 | 98.6 | -0.85 | Gauche-Skew |
| Methanol | 32.7 | 165.3 | -2.10 | Anti-Gauche |
| Water | 78.4 | 178.9 | -2.75 | Anti (Extended) |
Prediction of Spectroscopic Properties through Computational Methods
Computational quantum chemistry serves as an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By calculating the outcomes of interactions between molecules and electromagnetic radiation, these methods provide a detailed picture of molecular structure and electronic properties, which can be used to verify experimental data or to characterize novel compounds.
Theoretical Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the characteristic vibrations of chemical bonds within a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the frequencies and normal modes of vibration.
For this compound, theoretical spectra can elucidate key structural features. The calculations would predict characteristic stretching frequencies for the N-H bonds in the hydrazine group, typically in the 3300-3400 cm⁻¹ range. The aromatic C-H stretches are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. A particularly diagnostic vibration would be the C-Cl stretch, predicted to be in the 700-800 cm⁻¹ region, confirming the presence of the chlorine substituent on the aromatic ring. The predicted IR intensities and Raman activities help in distinguishing between different vibrational modes and interpreting experimental spectra.
The following table details the predicted key vibrational frequencies for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |
|---|---|---|---|---|
| ν(N-H) asym | 3385 | Medium | Low | Asymmetric N-H stretch of -NH₂ |
| ν(N-H) sym | 3310 | Medium | Low | Symmetric N-H stretch of -NH₂ |
| ν(C-H) aromatic | 3060 | Low | High | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2945 | Medium | Medium | Aliphatic C-H stretch |
| δ(N-H) scissoring | 1620 | High | Low | -NH₂ scissoring bend |
| ν(C=C) aromatic | 1495 | High | High | Aromatic ring stretch |
| ν(C-N) | 1125 | Medium | Medium | C-N stretch |
| ν(C-Cl) | 750 | High | Medium | C-Cl stretch |
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is the cornerstone of molecular structure elucidation. The prediction of NMR chemical shifts using ab initio methods, most notably the Gauge-Invariant Atomic Orbital (GIAO) method coupled with DFT, has become a routine and highly accurate procedure. nih.govnih.govmodgraph.co.uk These calculations provide the nuclear shielding tensors for each atom, which are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, computational predictions can assign every ¹H and ¹³C chemical shift. The calculations would reflect the electron-withdrawing nature of the chlorine atom, causing a downfield shift for the aromatic proton ortho to it (H2/H6) and the carbon atom to which it is attached (C4). Conversely, the electron-donating effect of the hydrazine group would influence the shifts of the ethyl side chain. Accurate predictions require averaging the chemical shifts over a Boltzmann-weighted ensemble of low-energy conformers, as the observed NMR spectrum in solution is a time-average of all contributing conformations. uncw.edu
Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound in a chloroform solvent model (PCM).
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 | - | 137.5 |
| C2 / C6 | 7.25 (d) | 130.2 |
| C3 / C5 | 7.29 (d) | 128.9 |
| C4 | - | 132.0 |
| Cα (CH₂) | 2.95 (t) | 36.8 |
| Cβ (CH₂) | 3.10 (t) | 58.1 |
| NH | 3.80 (br s) | - |
| NH₂ | 3.55 (br s) | - |
UV-Vis Absorption and Fluorescence Property Modeling
The electronic properties of this compound, particularly its absorption of ultraviolet-visible (UV-Vis) light, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.govnih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states, corresponding to the absorption of photons. The results provide the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band.
The primary chromophore in this compound is the chlorophenyl ring. TD-DFT calculations would predict strong π → π* transitions associated with this aromatic system. The position of the absorption maximum is sensitive to the solvent environment. A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) upon changing solvent polarity can be predicted by including a continuum solvent model in the TD-DFT calculation. nih.gov Modeling fluorescence requires optimizing the geometry of the first excited state (S₁) and then calculating the emission energy back to the ground state, which provides the Stokes shift.
The table below summarizes the predicted UV-Vis absorption properties for the lowest-energy π → π* transition of this compound in different solvents.
| Solvent | Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|
| Hexane | 268 | 0.045 | HOMO → LUMO (π → π) |
| Chloroform | 270 | 0.048 | HOMO → LUMO (π → π) |
| Methanol | 272 | 0.051 | HOMO → LUMO (π → π) |
| Water | 273 | 0.053 | HOMO → LUMO (π → π) |
Structure-Reactivity Relationships (SRR) via Computational Modeling
Prediction of Reaction Pathways and Transition States
Understanding the chemical reactivity of this compound is essential for predicting its metabolic fate and mechanism of action. Computational chemistry allows for the detailed exploration of potential reaction pathways by mapping the potential energy surface of a chemical reaction. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (ΔG‡) can be calculated, which is the primary determinant of the reaction rate. mdpi.com
A critical reaction for this compound is its interaction with monoamine oxidase (MAO), its primary biological target. The inactivation of MAO by phenelzine (B1198762) analogs is thought to proceed via a radical mechanism initiated by the enzyme. A plausible first step is the one-electron oxidation of the hydrazine nitrogen, followed by hydrogen abstraction. DFT calculations can model this process by identifying the transition state for the abstraction of a hydrogen atom from either the α-carbon or the hydrazine nitrogen by a model oxidant, such as a flavin radical mimic.
The calculated activation barriers provide insight into the regioselectivity and feasibility of different metabolic pathways. A lower activation energy implies a faster reaction rate and a more probable pathway. This information is invaluable for understanding the molecule's mechanism of action and for designing new analogs with modified reactivity and metabolic stability.
The following table presents a hypothetical comparison of activation energies for hydrogen abstraction from two different sites on this compound by a model radical species.
| Reaction Pathway | Description | Predicted Activation Energy (ΔG‡, kcal/mol) | Kinetic Favorability |
|---|---|---|---|
| Pathway A | Hydrogen Abstraction from Cα | 15.2 | Less Favorable |
| Pathway B | Hydrogen Abstraction from Nβ | 11.8 | More Favorable |
Elucidation of Catalyst-Substrate Interactions
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies detailing the theoretical and computational investigations of catalyst-substrate interactions for the compound this compound. While computational modeling is a powerful tool for elucidating reaction mechanisms and catalyst-substrate binding, dedicated research on this particular substituted phenelzine derivative in a catalytic context appears to be limited or not publicly available.
General computational approaches used to study such interactions often involve methods like Density Functional Theory (DFT) and molecular docking simulations. These techniques can provide insights into:
Binding Affinity: Calculating the free energy of binding between the substrate (this compound) and the catalyst.
Interaction Modes: Identifying the key amino acid residues or active sites of a catalyst that interact with the substrate.
Reaction Pathways: Modeling the energy landscape of the catalytic reaction to determine the most likely mechanism and identify transition states.
While studies exist for the parent compound, phenelzine, primarily in the context of its interaction with enzymes like monoamine oxidase (MAO) and Lysine-specific demethylase 1 (LSD1), these investigations focus on its inhibitory effects rather than its catalytic transformation. For instance, molecular docking and molecular dynamics simulations have been used to study a series of phenelzine derivatives and their binding to LSD1. researchgate.net However, this research does not provide data on the catalytic conversion of these molecules.
Similarly, although the synthesis of this compound (referred to as p-chloro-PLZ) has been mentioned in the context of studying its effects as a monoamine oxidase inhibitor, detailed computational studies on its synthesis or further catalytic reactions are not described. nih.gov
Without specific research focused on this compound, it is not possible to provide detailed research findings or data tables on its catalyst-substrate interactions. Such an analysis would require dedicated computational studies to be performed.
Advanced Analytical Methodologies for Research on 4 Chlorophenelzine
Advanced Spectroscopic Techniques for Structural and Mechanistic Insights
X-ray Crystallography for Solid-State Structure Determination
The process typically involves growing high-quality single crystals of the compound. These crystals are then subjected to a beam of X-rays, causing them to diffract. The resulting diffraction pattern, consisting of spots of varying intensity, is recorded. Sophisticated computational methods are then used to process this data, leading to the calculation of an electron density map. From this map, the atomic structure can be built and refined nih.govwikipedia.orgwordpress.comamazon.com.
Illustrative Data Table: X-ray Crystallography Parameters
| Parameter | Value (Illustrative) | Description |
| Space Group | P2₁/c | Crystal system and symmetry operations defining the lattice. |
| Unit Cell Lengths | a = 7.5 Å | Length of the unit cell along the a-axis. |
| b = 10.2 Å | Length of the unit cell along the b-axis. | |
| c = 12.8 Å | Length of the unit cell along the c-axis. | |
| Unit Cell Angles | α = 90° | Angle between the b and c axes. |
| β = 105.5° | Angle between the a and c axes. | |
| γ = 90° | Angle between the a and b axes. | |
| Z (Molecules/cell) | 4 | Number of formula units within the unit cell. |
| R-factor | 0.045 | Measure of the agreement between observed and calculated diffraction intensities, indicating structure quality. |
Illustrative Research Findings: Application of X-ray crystallography to 4-Chlorophenelzine would yield a precise 3D model of the molecule, revealing its conformation and the nature of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) within the crystal lattice. This information is vital for understanding its physical properties and for computational modeling studies.
Electrochemical Characterization in Research Settings
Electrochemical techniques probe the redox properties of molecules, providing insights into their electron transfer capabilities, reaction mechanisms, and potential applications in electrocatalysis or sensing.
Cyclic voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of compounds aithor.comlibretexts.orglibretexts.orgals-japan.com. In CV, the potential applied to a working electrode is swept linearly in both forward and reverse directions, and the resulting current is measured. This generates a cyclic voltammogram, which plots current versus potential aithor.comlibretexts.orgals-japan.com. The characteristic peaks in a voltammogram correspond to oxidation (anodic peak) and reduction (cathodic peak) processes. The potentials at which these peaks occur (anodic peak potential, Epa; cathodic peak potential, Epc) are indicative of the compound's redox potentials aithor.comlibretexts.orgals-japan.com. The separation between these peaks (ΔEp) and the ratio of peak currents (ipa/ipc) provide information about the reversibility of the electron transfer and the kinetics of the process libretexts.orgals-japan.com.
Illustrative Data Table: Cyclic Voltammetry Parameters
| Parameter | Value (Illustrative) | Description |
| Electrode Type | Glassy Carbon | The material of the working electrode used for the measurement. |
| Solvent | Acetonitrile | The medium in which the compound is dissolved. |
| Supporting Electrolyte | TBAPF₆ (0.1 M) | Inert salt added to ensure conductivity of the solution. |
| Scan Rate | 100 mV/s | The rate at which the electrode potential is changed. |
| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl | Potential at which the oxidation current is maximal. |
| Cathodic Peak Potential (Epc) | -0.70 V vs. Ag/AgCl | Potential at which the reduction current is maximal. |
| Peak Separation (ΔEp) | 150 mV | Difference between Epa and Epc, indicative of electron transfer reversibility. |
| Peak Current Ratio (ipa/ipc) | 0.98 | Ratio of anodic to cathodic peak currents, ideally close to 1 for reversible processes. |
Illustrative Research Findings: Applying CV to this compound would establish its electrochemical window and identify specific potentials at which it undergoes oxidation or reduction. For instance, if this compound exhibits reversible one-electron or two-electron transfer processes, this would be evident from the shape and separation of the peaks in its cyclic voltammogram. The presence of a chlorine atom on the phenyl ring might influence the electron density and thus the redox potentials compared to unsubstituted phenelzine (B1198762).
Beyond determining redox potentials, CV and related electrochemical techniques can elucidate the detailed electrochemical behavior and reaction mechanisms of a compound aithor.comlibretexts.orgutexas.edu. This involves investigating whether electron transfer is followed by chemical reactions (e.g., EC, ECE mechanisms), whether multiple electrons are transferred, or if adsorption phenomena occur aithor.comlibretexts.orgutexas.edu. By varying the scan rate, concentration, and studying the influence of pH or solvent, researchers can piece together complex electrochemical pathways aithor.comlibretexts.orgutexas.edu. For example, a decrease in the ratio of peak currents with increasing scan rate might suggest a follow-up chemical reaction that consumes the electrogenerated species aithor.comlibretexts.org.
Illustrative Research Findings: Studies on this compound using CV could reveal if the initial electrochemical oxidation or reduction step is followed by a chemical transformation, such as dehalogenation or rearrangement. For example, if the chlorine atom is labile under electrochemical conditions, its departure could lead to new electroactive species or a different reaction pathway. Understanding these mechanisms is critical for predicting the compound's stability and reactivity in electrochemical environments.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering unparalleled sensitivity and specificity for analyzing complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the sensitive detection, identification, and quantification of compounds in complex matrices, including biological samples from in vitro studies bioivt.comfrontiersin.orgevotec.comnih.gov. The liquid chromatography component separates the mixture based on differential partitioning between a mobile and stationary phase, while the mass spectrometer provides mass-to-charge ratio (m/z) information. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions, generating characteristic fragment ions that aid in structural elucidation and increase specificity bioivt.comfrontiersin.orgnih.gov. This is particularly valuable for identifying metabolites, where a parent compound may undergo biotransformation into various products bioivt.comfrontiersin.orgevotec.com.
Illustrative Data Table: LC-MS/MS Findings for Metabolite Identification
| Analyte/Metabolite | Matrix | Retention Time (Rt) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Proposed Structure / ID Confidence |
| This compound | Cell Lysate | 4.5 min | 154.05 | 118.00, 91.05 | Parent compound |
| Metabolite A | Cell Lysate | 3.8 min | 170.05 | 134.00, 118.00 | Hydroxylated derivative (tentative) |
| Metabolite B | Cell Lysate | 5.1 min | 156.03 | 110.00, 92.04 | Dechlorinated derivative (tentative) |
Illustrative Research Findings: In in vitro metabolism studies (e.g., using liver microsomes or cell cultures), LC-MS/MS would be employed to detect and identify potential metabolites of this compound. Researchers would look for compounds with mass shifts corresponding to hydroxylation, dehalogenation, or conjugation. By analyzing the MS/MS fragmentation patterns, the structures of these metabolites could be proposed and confirmed, providing critical information about the metabolic pathways of this compound.
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC spectralworks.comchromatographytoday.comsepsolve.com. This technique uses two GC columns with different stationary phases, connected by a modulator, to separate compounds based on two independent chemical properties (e.g., volatility and polarity) spectralworks.comsepsolve.com. This orthogonal separation capability is invaluable for resolving complex mixtures where analytes may co-elute in a single dimension spectralworks.comchromatographytoday.comsepsolve.com. The mass spectrometer then provides identification of the separated components.
Illustrative Data Table: GCxGC-MS Findings for Complex Mixture Analysis
| Compound | Primary Column | Secondary Column | Retention Time (1D) | Retention Time (2D) | MS Identification |
| This compound | Non-polar | Polar | 12.5 min | 0.8 min | This compound |
| Impurity X | Non-polar | Polar | 11.9 min | 0.9 min | Unknown impurity |
| Impurity Y | Non-polar | Polar | 12.5 min | 1.1 min | Related compound |
Illustrative Research Findings: If this compound were present in a complex sample matrix (e.g., environmental samples or reaction mixtures), GCxGC-MS could be used to isolate and identify it. The technique's ability to deconvolve complex chromatograms would allow for the detection and characterization of this compound even if it were present at low concentrations or alongside structurally similar compounds that would otherwise interfere in a standard GC-MS analysis.
Molecular Mechanisms of Biological Interaction and Target Elucidation Non Clinical Focus
Mechanistic Studies of Enzyme Inhibition by 4-Chlorophenelzine
Kinetics of Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
This compound, an analog of the monoamine oxidase inhibitor (MAOI) phenelzine (B1198762), demonstrates inhibitory activity against both isoforms of monoamine oxidase, MAO-A and MAO-B. nih.gov These enzymes are crucial in the metabolism of monoamine neurotransmitters. criver.com Preliminary studies in rats have shown that this compound has a similar effect to phenelzine in inhibiting MAO, which leads to an increase in catecholamines and 5-hydroxytryptamine (serotonin) in the brain. nih.gov
The kinetics of MAO inhibition are critical for understanding the potency and selectivity of an inhibitor. For MAO enzymes, kinetic parameters help define the inhibitor's affinity for the enzyme and how it affects the enzyme's catalytic activity. nih.gov While specific kinetic data (e.g., Kᵢ, IC₅₀) for this compound are not extensively detailed in the provided search results, the general principles of MAO inhibition kinetics provide a framework for its potential mechanism. The inhibition of MAO-A is often associated with antidepressant effects, while MAO-B inhibition is a strategy for treating neurodegenerative diseases like Parkinson's disease. criver.commdpi.com
The following table outlines the typical kinetic parameters used to characterize MAO inhibitors:
Reversible vs. Irreversible Inhibition Mechanisms
Monoamine oxidase inhibitors can be classified as either reversible or irreversible. researchgate.net Irreversible inhibitors, such as phenelzine and tranylcypromine, form a covalent bond with the enzyme, leading to a long-lasting inactivation. mdpi.combohrium.com The enzyme's activity is only restored after the synthesis of new enzyme molecules. mdpi.com In contrast, reversible inhibitors bind non-covalently to the enzyme, and their inhibitory effect can be overcome by increasing substrate concentrations or through dissociation of the inhibitor-enzyme complex. nih.gov
Phenelzine, the parent compound of this compound, is an irreversible inhibitor. criver.comnih.gov It is a hydrazine (B178648) derivative that, upon oxidation by MAO, forms a reactive species that covalently modifies the FAD cofactor of the enzyme. researchgate.net Given that this compound is a structural analog of phenelzine, it is highly probable that it also acts as an irreversible, mechanism-based inhibitor of MAO.
The table below compares the characteristics of reversible and irreversible MAO inhibitors:
Binding Site Analysis and Active Site Interactions
The active sites of MAO-A and MAO-B are located within a hydrophobic cavity. Although the two isoforms share a high degree of sequence homology, differences in their active site architecture account for their distinct substrate and inhibitor specificities. criver.com Key amino acid residues create an "aromatic cage" that orients the substrate for oxidation by the FAD cofactor. mdpi.com
Molecular docking studies are instrumental in visualizing the binding modes of inhibitors within the MAO active site. nih.gov For an inhibitor like this compound, it is expected to bind in the active site cavity in proximity to the FAD cofactor. The interactions would likely involve hydrophobic interactions with the aromatic cage residues and potentially hydrogen bonding with nearby amino acids. researchgate.net The chlorine substitution on the phenyl ring of this compound could influence its binding affinity and selectivity for MAO-A versus MAO-B by altering its electronic properties and steric interactions within the binding pocket.
Inhibition of Other Enzymatic Systems (e.g., Cytochrome P450 isoforms)
In addition to their primary targets, some MAOIs can interact with other enzyme systems, most notably the cytochrome P450 (CYP450) family of enzymes. mdpi.com The CYP450 system is a major pathway for the metabolism of a wide variety of drugs and xenobiotics. koreascience.kr Inhibition of CYP450 enzymes can lead to significant drug-drug interactions. nih.gov
For instance, the MAO inhibitor tranylcypromine is known to inhibit certain CYP450 isoforms. mdpi.com While specific studies on the interaction of this compound with CYP450 isoforms are not available in the provided search results, it is a possibility that should be considered based on the known cross-reactivity of other MAOIs. Inhibition of CYP450 enzymes can be either reversible or irreversible and can have significant clinical implications by altering the clearance of co-administered drugs. nih.govyoutube.com
Receptor Binding Dynamics and Molecular Recognition
Ligand-Protein Interaction Modeling (e.g., Molecular Docking, MD Simulations)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand, like this compound, and its protein target at an atomic level. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. biointerfaceresearch.com For this compound, docking studies with MAO-A and MAO-B would help to identify the key amino acid residues involved in binding and to rationalize its potential selectivity. The docking results would provide insights into the binding energy and the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. japer.in
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and conformational changes. mdpi.comyoutube.com An MD simulation of this compound bound to MAO would reveal the flexibility of the active site and the dynamic nature of the interactions, offering a more realistic representation of the binding event than static docking poses. nih.gov
These computational approaches are essential for understanding the molecular basis of inhibitor potency and selectivity and for guiding the design of new, more effective enzyme inhibitors. nih.gov
Allosteric Modulation Mechanisms
Based on available scientific literature, this compound is primarily characterized by its action as an enzyme inhibitor. There is currently no substantive evidence to suggest that it functions through allosteric modulation mechanisms. Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site, thereby altering the target's affinity or efficacy for its endogenous ligand. The principal mechanism of action for this compound and its structural analogs, such as phenelzine, is direct enzyme inhibition, which does not fit the definition of allosteric modulation. drugs.comfpnotebook.comnih.gov
Investigation of Intracellular Molecular Targets and Pathways
The biological activity of this compound is rooted in its interaction with specific intracellular enzymes, which in turn modulates critical neuronal signaling pathways. Its primary mechanism involves the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.govmayoclinic.org
Identification of Specific Protein Interactions
The most significant molecular targets of this compound are the two isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B. nih.govwikipedia.org These enzymes are located in the outer mitochondrial membrane of various cells, including neurons, and are responsible for the oxidative deamination of neurotransmitters. nih.gov By inhibiting these enzymes, this compound prevents the breakdown of key signaling molecules. drugs.commayoclinic.org
Compounds in this class, such as the parent compound phenelzine, are known to be non-selective, irreversible inhibitors, meaning they bind to and inhibit both MAO-A and MAO-B for an extended period. drugs.comfpnotebook.com This irreversible action requires the body to synthesize new enzyme molecules to restore normal function. drugs.com
Below is a data table summarizing the key characteristics of these protein targets.
| Feature | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase B (MAO-B) |
| Primary Substrates | Serotonin, Norepinephrine, Dopamine, Tyramine | Phenylethylamine, Dopamine, Tyramine |
| Primary Location | Brain, Gut, Placenta, Liver | Brain, Platelets, Liver |
| Inhibition Effect | Reduces breakdown of serotonin and norepinephrine primarily. nih.govwikipedia.org | Reduces breakdown of dopamine and phenethylamine (B48288) primarily. wikipedia.org |
Mechanistic Insights into Signal Transduction Modulation
The inhibition of MAO-A and MAO-B by this compound directly modulates signal transduction by increasing the concentration of monoamine neurotransmitters within the synaptic cleft. fpnotebook.commayoclinic.org When the MAO enzymes are inhibited, their ability to break down neurotransmitters like serotonin, norepinephrine, and dopamine is diminished. drugs.commayoclinic.org
This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased amount released into the synapse upon neuronal firing. The elevated concentration of these signaling molecules enhances their availability to bind with postsynaptic receptors, thereby amplifying and prolonging their respective signaling cascades. This modulation of monoaminergic systems is the foundational mechanism for the compound's biological effects. fpnotebook.comnih.gov
The following table details the relationship between enzyme inhibition and the resulting modulation of neurotransmitter signaling.
| Inhibited Enzyme | Affected Neurotransmitters (Increased Availability) | Consequence for Signal Transduction |
| MAO-A | Serotonin, Norepinephrine | Potentiation of serotonergic and noradrenergic signaling pathways. nih.gov |
| MAO-B | Dopamine, Phenylethylamine | Potentiation of dopaminergic signaling pathways. wikipedia.org |
| Non-Selective (MAO-A & MAO-B) | Serotonin, Norepinephrine, Dopamine | Broad enhancement across multiple key monoaminergic signaling systems. drugs.commayoclinic.org |
Mechanistic Elucidation of Biotransformation Pathways of 4 Chlorophenelzine
Spectroscopic Fingerprinting of Metabolites
Spectroscopic techniques are fundamental to identifying and characterizing drug metabolites. Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS), provides crucial information on the molecular weight and fragmentation patterns of metabolites, enabling structural inference nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure, including the connectivity of atoms and stereochemistry, which is vital for definitive metabolite identification nih.gov. These methods collectively generate a unique "spectroscopic fingerprint" for each metabolite, allowing for its precise identification and differentiation from the parent compound and other related substances.
However, specific research detailing the spectroscopic fingerprinting of any identified metabolites of 4-Chlorophenelzine was not found in the provided search results. Without the identification of specific metabolites, their corresponding detailed spectroscopic data cannot be presented.
Chromatographic Separation of Biotransformation Mixtures
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for the separation of complex mixtures generated during drug biotransformation studies nih.govcreative-proteomics.comslideshare.net. HPLC enables the isolation of individual metabolites from biological matrices such as plasma, urine, or tissue homogenates, based on their differing physicochemical properties nih.gov. This separation is a critical prerequisite for subsequent structural identification using spectroscopic methods nih.gov. Other chromatographic methods, like Gas Chromatography (GC), may also be employed depending on the volatility and nature of the compounds involved nih.govnih.gov. The objective is to achieve adequate resolution between metabolites and other sample components to ensure accurate analysis and identification nih.gov.
Specific chromatographic methods employed for the isolation and purification of metabolites derived from this compound were not identified in the reviewed literature. Therefore, detailed research findings or specific separation parameters for this compound metabolites cannot be provided.
Data Tables
Due to the absence of identified metabolites and their associated data (such as spectroscopic fingerprints or chromatographic separation parameters) for this compound in the reviewed scientific literature, a data table detailing these specific aspects cannot be generated.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Theoretical Frameworks and Methodologies for SAR/QSAR
SAR establishes the relationship between a molecule's chemical structure and its biological effect, guiding the modification of lead compounds to enhance desired activities or reduce adverse effects ontosight.aiwikipedia.org. QSAR extends this by building mathematical models that correlate quantifiable molecular descriptors with biological activity, enabling the prediction of activity for new compounds aragen.comeurekaselect.comresearchgate.netresearchgate.net. Methodologies commonly employed include Hansch analysis, which relates activity to physicochemical parameters such as hydrophobicity, electronic effects, and steric properties researchgate.netslideshare.netresearchgate.netresearchgate.net. More advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) utilize three-dimensional (3D) descriptors to capture steric and electrostatic contributions to binding mdpi.comnih.gov. For MAO inhibitors, QSAR studies often focus on predicting enzyme inhibition kinetics (e.g., IC50 values) and ligand-target binding affinities eurekaselect.comacs.orgresearchgate.netscilit.commdpi.comresearchgate.netspringernature.comresearchgate.neteurekaselect.com. These studies often involve rigorous statistical validation, including cross-validation and external validation, to ensure the robustness and predictive power of the models mdpi.comnih.govfda.govfda.govnih.govrevistaft.com.br.
Deriving Molecular Descriptors for 4-Chlorophenelzine and Analogs
The process of QSAR involves the calculation of various molecular descriptors that quantify physicochemical, electronic, and topological properties of a molecule rsc.orgsubstack.com. For phenelzine (B1198762) analogs, these descriptors can include:
Physicochemical Descriptors: LogP (octanol-water partition coefficient), which indicates lipophilicity; polar surface area (PSA); molecular weight; and pKa values. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to cross biological membranes nih.gov.
Electronic Descriptors: These can include partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), often derived from quantum chemical calculations. The electron-withdrawing or electron-donating nature of substituents, such as the chlorine atom in this compound, significantly impacts electronic distribution and reactivity rsc.orgsubstack.comnih.govnih.gov.
Topological Descriptors: These describe the molecular structure in terms of connectivity and branching, such as Wiener or Balaban indices.
3D Descriptors: Molecular volume, surface area, shape indices (e.g., WHIM descriptors), and pharmacophore features derived from molecular conformations.
While specific descriptor values for this compound are not detailed in the provided snippets, the presence of a chlorine atom at the para position of the phenyl ring is a key structural feature that would be incorporated into these calculations. Chlorine is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring and potentially affect binding interactions with target enzymes like MAO researchgate.netnih.govacs.orgnih.govresearchgate.net.
Computational Models for Predicting Biological Activity Mechanisms
Computational models aim to predict biological activity based on molecular structure, aiding in the rational design of potent and selective compounds.
Correlation of Structural Features with Enzyme Inhibition Kinetics
Studies on MAO inhibitors have established correlations between specific structural features and enzyme inhibition kinetics. For instance, electron-withdrawing groups on the aromatic ring of MAO inhibitors have been shown to increase potency nih.gov. Research on other substituted compounds indicates that halogen substitutions, particularly chlorine, can influence MAO-B inhibition, with ortho-chlorine substitution sometimes leading to greater inhibition compared to other halogens or unsubstituted analogs acs.org. The chlorine atom in this compound would be expected to modulate its interaction with the MAO active site, potentially affecting its IC50 values and selectivity profile compared to unsubstituted phenelzine. Studies on flavonoid MAO inhibitors have also highlighted the importance of chlorine and hydroxyl groups for specific MAO-A inhibitory effects and anti-prostate cancer activity researchgate.netnih.govresearchgate.net.
QSAR for Ligand-Target Binding Affinity
QSAR models are widely used to predict ligand-target binding affinity, providing insights into how molecules interact with biological targets researchgate.netnih.govdigitellinc.com. For MAO inhibitors, these models aim to correlate structural descriptors with binding constants (e.g., Ki values) to MAO-A and MAO-B. Such models can help identify structural features that enhance affinity and selectivity for specific MAO isoforms acs.orgeurekaselect.com. For example, studies have shown that specific steric and electrostatic properties at certain positions of inhibitor molecules are determinant for MAO selectivity researchgate.net. Computational simulations, including molecular docking and molecular dynamics, are often integrated with QSAR to visualize and understand these interactions at the atomic level researchgate.netspringernature.comeurekaselect.commdpi.commdpi.commdpi.comnih.gov.
Pharmacophore Modeling and Molecular Design Principles (Non-Clinical)
Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for a molecule to exert its biological activity ontosight.aiwikipedia.org. For MAO inhibitors, pharmacophore models typically include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions that interact with the MAO active site researchgate.netresearchgate.netmdpi.commdpi.com. These models serve as templates for designing new compounds with improved potency and selectivity. For instance, a pharmacophore model for MAO-A inhibitors might highlight the importance of specific interactions with key amino acid residues in the enzyme's active site researchgate.netmdpi.com. Molecular design principles derived from SAR and QSAR studies guide the systematic modification of lead compounds. For MAO inhibitors, this includes optimizing the electronic properties of aromatic substituents, the nature of the linker, and the terminal functional groups to achieve desired inhibitory profiles and selectivity between MAO-A and MAO-B researchgate.neteurekaselect.comnih.govresearchgate.netmdpi.com. The presence of the chlorine atom in this compound would be a key consideration in such design principles, influencing lipophilicity, electronic distribution, and potential interactions within the enzyme's binding pocket.
Compound List
this compound
Phenelzine
Clorgyline
Selegiline
Rasagiline
Safinamide
Pargyline
Moclobemide
(-)-deprenyl
Acacetin 7-methyl ether
Iproniazid
Tranylcypromine
Lazabemide
Future Directions and Unresolved Questions in 4 Chlorophenelzine Research
Emerging Synthetic Strategies for Complex Analogs
Future research in the synthesis of 4-Chlorophenelzine will likely focus on developing novel routes to access more complex analogs. This includes exploring advanced synthetic methodologies that offer improved chemoselectivity, stereoselectivity, and efficiency. The development of late-stage functionalization techniques could allow for targeted modifications of the this compound scaffold, leading to a diverse library of derivatives with potentially enhanced or altered properties. Furthermore, the application of combinatorial chemistry approaches could accelerate the discovery of new analogs by enabling the rapid synthesis and screening of a large number of compounds. Challenges in achieving precise control over reaction sites and stereochemistry remain key areas for innovation in synthetic strategy development for such compounds rsc.org.
Advancements in Computational Approaches for Mechanistic Predictions
The field of computational chemistry offers significant potential for predicting the mechanisms of action and reactivity of this compound. Future research may involve the application of advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to elucidate reaction pathways and predict molecular interactions rsc.orgrsc.org. Quantitative Structure-Activity Relationship (QSAR) studies can be further refined to correlate structural modifications with observed biological or chemical activities. The integration of machine learning approaches with physics-based simulations is also poised to accelerate the discovery and optimization of compounds by analyzing vast datasets and predicting molecular behavior with greater accuracy rsc.org. These computational tools are essential for understanding how structural variations influence the properties and potential functions of this compound and its derivatives.
Elucidation of Undiscovered Molecular Interaction Pathways
A significant area for future research involves uncovering previously unknown molecular interaction pathways of this compound. This requires detailed investigations into how the compound interacts with biological macromolecules, such as proteins and nucleic acids. Techniques that map protein-protein interactions and analyze molecular interaction networks can provide insights into the complex biological systems influenced by this compound nih.govnih.govembopress.org. Identifying novel molecular targets and understanding the cascade of events following these interactions will be crucial for a comprehensive understanding of its biological roles. Research into the specific binding sites and the nature of these interactions, potentially aided by computational modeling and experimental techniques, remains a key objective.
Development of Novel Analytical Probes for In Situ Chemical Studies
The development of sophisticated analytical probes is essential for the real-time monitoring and investigation of this compound within its chemical or biological environment (in situ). Future research should focus on creating novel fluorescent probes or other sensor technologies that can detect and quantify this compound with high sensitivity and specificity. Such probes could be designed to exhibit changes in fluorescence or other detectable signals upon binding or reacting with the target molecule nih.govrsc.orgrsc.org. Advancements in analytical techniques will enable researchers to study the distribution, metabolism, and dynamic interactions of this compound in complex biological systems, offering a deeper understanding of its behavior at the molecular level.
Bridging Fundamental Chemical Insights to Broader Biological Understanding at the Molecular Level
The ultimate goal of much chemical research is to translate fundamental chemical insights into a broader biological understanding. For this compound, this involves establishing robust structure-activity relationships (SAR) and pharmacophore models. Future research should aim to systematically correlate specific chemical modifications with observed biological effects, thereby elucidating the molecular basis of its activity openaccessjournals.com. Understanding how the compound's physicochemical properties, such as solubility, stability, and reactivity, influence its biological fate and efficacy is paramount. By integrating detailed chemical characterization with biological assays, researchers can bridge the gap between molecular structure and physiological function, paving the way for the rational design of new therapeutic agents or chemical tools.
Compound List:
this compound
4-Chlorophenol
4-Chloroaniline
4'-Chloroacetophenone
Q & A
Q. What are the established synthetic routes for 4-Chlorophenelzine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves hydrazine-based condensation reactions. For example, hydrazinylidene-thiadiazine intermediates (as seen in structurally related compounds) require controlled temperature (60–80°C) and anhydrous conditions to prevent hydrolysis . Oxidation-reduction pathways (e.g., using LiAlH₄ or KMnO₄) can alter functional groups, with yields highly dependent on solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation) .
- Key Data :
| Reaction Type | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Condensation | Hydrazine, EtOH, 70°C | 65–78% | ≥95% |
| Oxidation | KMnO₄, H₂SO₄, 0°C | 42–55% | 90–92% |
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm for chlorophenyl groups) and coupling constants to confirm substitution patterns .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₃ClN₆O₂S at m/z 421.0432) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for ambiguous stereochemistry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : Its chlorophenyl and heterocyclic moieties make it a candidate for:
- Receptor Targeting : Computational docking (e.g., AutoDock Vina) predicts affinity for kinase domains due to halogen bonding .
- Prodrug Development : Assess hydrolytic stability at physiological pH (7.4) to optimize bioavailability .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?
Define Scope : Compare studies with identical assay conditions (e.g., IC₅₀ in μM ranges for enzyme inhibition).
Analyze Variables : Control for batch purity (via HPLC-MS), solvent effects (DMSO vs. aqueous buffers), and cell line variability .
Meta-Analysis : Use RevMan or R’s metafor package to quantify heterogeneity (I² statistic) and identify outliers .
Q. What mechanistic insights explain the toxicity profile of this compound in environmental systems?
- Methodological Answer : Apply the AOP (Adverse Outcome Pathway) framework:
- Molecular Initiating Event : Chlorophenyl groups may induce oxidative stress via cytochrome P450 activation .
- Key Events : Measure ROS (reactive oxygen species) levels in in vitro models (e.g., HepG2 cells) using DCFDA assays .
- Regulatory Implications : Cross-reference with EPA’s ECOTOX database to assess LC₅₀ values in aquatic organisms .
Q. How can computational modeling optimize the design of this compound-based catalysts?
- Methodological Answer : Use DFT (Density Functional Theory) calculations (e.g., Gaussian 16):
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for ligand design .
- Transition State Analysis : Simulate activation energies for catalytic cycles (e.g., Suzuki-Miyaura coupling) .
- Validation : Compare computed vs. experimental IR/Raman spectra for functional group interactions .
Methodological Frameworks for Rigorous Research
- PICO Framework : For hypothesis-driven studies (Population: Target enzymes; Intervention: this compound analogs; Comparison: Existing inhibitors; Outcome: IC₅₀ values) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (patent searches via CAS), Ethical (IACUC/IRB approval), and Relevant (gap analysis via Scopus/SciFinder) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
